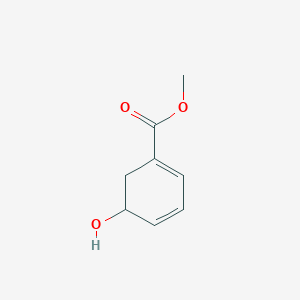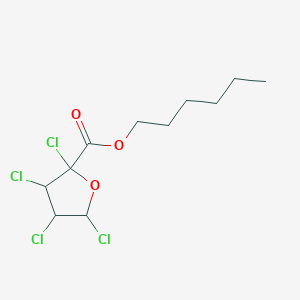
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of oxolane carboxylates, characterized by the presence of a tetrachlorinated oxolane ring and a hexyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the oxolane ring. The esterification process involves the reaction of the chlorinated oxolane with hexanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The tetrachlorinated oxolane ring can participate in electrophilic or nucleophilic reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate can be compared with other similar compounds such as:
Hexyl 2,3,4,5-tetrachlorobutanoate: Similar in structure but with a butanoate ester group instead of an oxolane ring.
Hexyl 2,3,4,5-tetrachlorocyclopentane-2-carboxylate: Contains a cyclopentane ring instead of an oxolane ring.
Hexyl 2,3,4,5-tetrachlorophenylacetate: Features a phenylacetate group instead of an oxolane ring.
The uniqueness of this compound lies in its oxolane ring structure, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
80945-00-2 |
|---|---|
Molekularformel |
C11H16Cl4O3 |
Molekulargewicht |
338.0 g/mol |
IUPAC-Name |
hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C11H16Cl4O3/c1-2-3-4-5-6-17-10(16)11(15)8(13)7(12)9(14)18-11/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
GDNBBORXPCUDKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
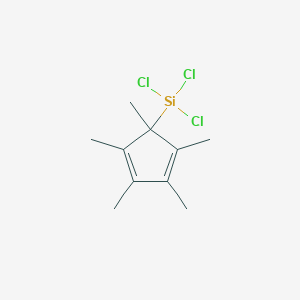
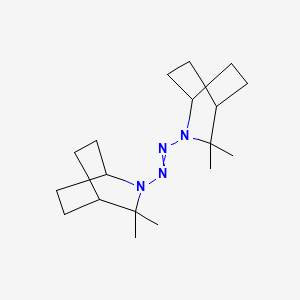

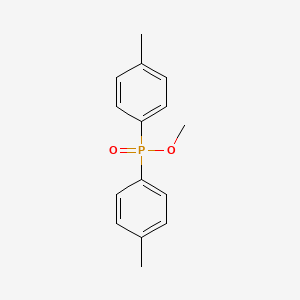
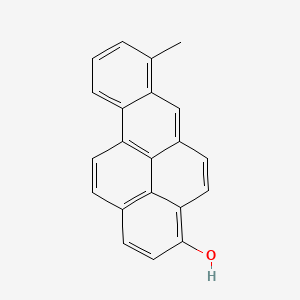
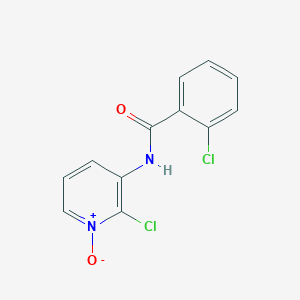
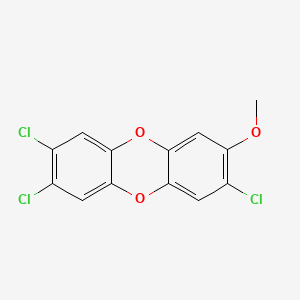
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)
